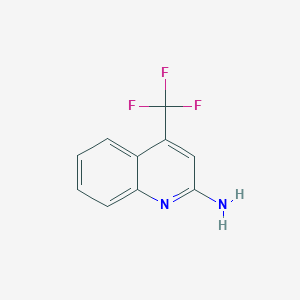

4-(Trifluoromethyl)quinolin-2-amine

Description

Properties

IUPAC Name |

4-(trifluoromethyl)quinolin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)7-5-9(14)15-8-4-2-1-3-6(7)8/h1-5H,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRQZWDGGRFKTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456192 |

Source

|

| Record name | 4-(trifluoromethyl)quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211449-19-3 |

Source

|

| Record name | 4-(trifluoromethyl)quinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Quinoline Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Chemical Properties and Applications of 4-(Trifluoromethyl)quinolin-2-amine

The quinoline ring system, a fusion of benzene and pyridine rings, represents one of the most vital heterocyclic scaffolds in medicinal chemistry. Its derivatives are foundational to a wide array of therapeutic agents, demonstrating activities ranging from antimalarial to anticancer, anti-inflammatory, and antifungal.[1][2][3][4] The strategic placement of functional groups on this rigid, aromatic framework allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.

This guide focuses on a specific, high-interest derivative: This compound . This molecule is distinguished by two key functional groups whose interplay dictates its chemical behavior and potential as a drug development scaffold:

-

The 2-Amino Group (-NH₂): This group serves as a versatile synthetic handle, or "vector," for derivatization. It acts as a hydrogen bond donor and a nucleophile, allowing for the construction of amides, ureas, sulfonamides, and other functionalities to probe structure-activity relationships (SAR).

-

The 4-Trifluoromethyl Group (-CF₃): The incorporation of a trifluoromethyl group is a well-established strategy in modern drug design to enhance a molecule's therapeutic potential.[5] This strongly electron-withdrawing and lipophilic group can significantly improve metabolic stability, cell membrane permeability, and binding affinity to biological targets.[6]

This document provides a comprehensive overview of the chemical properties, synthesis, reactivity, and pharmacological significance of this compound, tailored for researchers and scientists in the field of drug discovery and development.

Compound Identification and Physicochemical Properties

Precise identification is the cornerstone of chemical research. While specific experimental data for this exact isomer is less common than for its regioisomer, 4-amino-2-(trifluoromethyl)quinoline, its core properties can be defined and predicted based on its structure.

Table 1: Core Compound Identifiers

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₇F₃N₂ |

| Molecular Weight | 212.17 g/mol |

| CAS Number | Data not publicly available for this specific isomer. The regioisomer, 2-(Trifluoromethyl)quinolin-4-amine, is CAS 1700-93-2.[7][8] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(C=N2)N)C(F)(F)F |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value / Profile | Mechanistic Rationale |

| Melting Point | Expected to be a solid at room temperature with a relatively high melting point due to the rigid aromatic core and potential for intermolecular hydrogen bonding. | |

| Aqueous Solubility | Low. | The quinoline core is inherently hydrophobic. The highly lipophilic -CF₃ group further decreases water solubility, a factor that often outweighs the slight increase from the polar -NH₂ group. |

| Solubility (Organic) | Soluble in polar organic solvents such as DMSO, DMF, and alcohols. | Common for heterocyclic aromatic amines. |

| pKa (of conjugate acid) | ~3-4 | The basicity of the quinoline ring nitrogen and the 2-amino group is significantly reduced by the powerful electron-withdrawing effect of the adjacent 4-CF₃ group. This is lower than that of unsubstituted 2-aminoquinoline. |

Synthesis and Manufacturing

The construction of the 4-(trifluoromethyl)quinoline core is most effectively achieved through cyclocondensation reactions. The Friedländer annulation is a classic and robust method for synthesizing quinolines and provides a logical pathway to the target compound.[9]

Proposed Synthetic Pathway: Modified Friedländer Annulation

This pathway involves the base- or acid-catalyzed condensation of an ortho-amino benzaldehyde bearing a trifluoromethyl group with a compound containing an activated α-methylene group, such as acetonitrile or a derivative.

Sources

- 1. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Cas 1700-93-2,4-Amino-2-(trifluoromethyl)quinoline | lookchem [lookchem.com]

- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 4-(Trifluoromethyl)quinolin-2-amine

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 4-(trifluoromethyl)quinolin-2-amine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The strategic incorporation of a trifluoromethyl group onto the quinoline scaffold imparts unique physicochemical properties, making it a valuable pharmacophore.[1] This guide moves beyond a simple recitation of analytical techniques, offering a rationale-driven approach to spectroscopic analysis. It emphasizes the integration of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a self-validating structural hypothesis. Furthermore, this document addresses the critical, yet often overlooked, phenomenon of amino-imino tautomerism inherent to the 2-aminoquinoline moiety and its spectroscopic implications. Detailed, field-tested protocols are provided to empower researchers in their analytical endeavors.

Introduction: The Significance of the this compound Scaffold

Quinoline and its derivatives are foundational structures in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer and antimalarial properties.[2] The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity.[3] The confluence of the quinoline core, an amino group at the 2-position, and a trifluoromethyl group at the 4-position results in a molecule with significant potential for therapeutic applications. Accurate and unambiguous structural characterization is the bedrock upon which all subsequent biological and pharmacological investigations are built. This guide provides the analytical blueprint for achieving that certainty.

Foundational Analysis: A Multi-modal Spectroscopic Approach

Mass Spectrometry (MS): The Molecular Blueprint

High-Resolution Mass Spectrometry (HRMS) is the initial and most critical step, providing the exact mass of the molecule and, consequently, its elemental composition.

Predicted High-Resolution Mass Spectrometry Data:

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₇F₃N₂ |

| Exact Mass | 212.0561 |

| [M+H]⁺ (Monoisotopic) | 213.0634 |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Ionization Mode: Positive ion mode is typically preferred for nitrogen-containing compounds to observe the protonated molecule [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

-

Data Analysis: Determine the exact mass of the most abundant ion in the molecular ion cluster and use software to calculate the elemental composition. The calculated formula should match C₁₀H₇F₃N₂ with a mass error of less than 5 ppm.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides crucial structural information by inducing fragmentation of the molecular ion. The fragmentation pattern of 2-aminoquinolines can be complex, but key losses can be predicted.

dot

Caption: Predicted major fragmentation pathways for [M+H]⁺ of this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the characteristic functional groups present in the molecule.

Predicted FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3450-3300 | N-H stretching (amino group) | Medium |

| 3100-3000 | Aromatic C-H stretching | Medium |

| 1640-1600 | N-H bending (scissoring) | Strong |

| 1600-1450 | C=C and C=N stretching (ring) | Strong |

| 1350-1100 | C-F stretching (CF₃ group) | Very Strong |

| 850-750 | Aromatic C-H out-of-plane bend | Strong |

Note: The C-F stretching region will likely show multiple strong absorption bands.[4]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing approximately 1-2 mg of the compound with 100-200 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the expected functional groups. The presence of strong N-H and C-F stretching bands is a key indicator of the correct structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework and the electronic environment of the nuclei. A combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, is essential for unambiguous assignment.

dot

Caption: A logical workflow for NMR-based structure elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data (in DMSO-d₆):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.8 - 7.0 | s | - |

| H-5 | ~7.8 - 8.0 | d | ~8-9 |

| H-6 | ~7.3 - 7.5 | t | ~7-8 |

| H-7 | ~7.6 - 7.8 | t | ~7-8 |

| H-8 | ~7.9 - 8.1 | d | ~8-9 |

| -NH₂ | ~5.5 - 6.5 | br s | - |

Note: The electron-withdrawing CF₃ group at C4 will deshield H-5, shifting it downfield. The amino group at C2 will shield H-3, shifting it upfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the CF₃ group will cause characteristic splitting of the signals for C4 and the CF₃ carbon itself.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (JCF, Hz) |

| C-2 | ~158 - 162 | s | - |

| C-3 | ~105 - 110 | s | - |

| C-4 | ~140 - 145 | q | ~30-35 |

| C-4a | ~120 - 125 | s | - |

| C-5 | ~128 - 132 | s | - |

| C-6 | ~122 - 126 | s | - |

| C-7 | ~125 - 129 | s | - |

| C-8 | ~127 - 131 | s | - |

| C-8a | ~148 - 152 | s | - |

| -CF₃ | ~120 - 125 | q | ~270-280 |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a simple yet powerful tool to confirm the presence and electronic environment of the trifluoromethyl group.

Predicted ¹⁹F NMR Data:

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | ~ -60 to -65 | s |

Note: The chemical shift is referenced to CFCl₃ (δ = 0 ppm).

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure proper shimming to obtain sharp signals.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

-

2D NMR Acquisition (if necessary): If assignments are ambiguous, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C one-bond), and HMBC (¹H-¹³C long-range).

-

Data Processing and Analysis: Process the spectra (Fourier transform, phasing, and baseline correction). Calibrate the chemical shifts using the residual solvent peak as an internal standard. Integrate ¹H signals and assign all peaks based on chemical shifts, multiplicities, and 2D correlations.

Addressing the Tautomeric Ambiguity: The Amino-Imino Equilibrium

A critical consideration for 2-aminoquinoline derivatives is the potential for tautomerism between the amino and imino forms. While the amino form is generally predominant, the existence of the imino tautomer can have significant implications for reactivity and biological interactions.

dot

Caption: The equilibrium between the amino and imino tautomers of 2-aminoquinoline.

Spectroscopic evidence can help ascertain the dominant tautomeric form:

-

¹H NMR: The presence of a broad singlet for the -NH₂ protons, which exchanges with D₂O, is characteristic of the amino form. The imino form would show a distinct N-H proton at a different chemical shift.

-

¹³C NMR: The chemical shift of C-2 is sensitive to the tautomeric state. The observed shift in the range of 158-162 ppm is consistent with the amino tautomer.

-

IR Spectroscopy: The presence of N-H stretching and bending vibrations confirms the amino group.

In most common solvents and in the solid state, this compound is expected to exist predominantly in the amino form. However, researchers should be aware of the potential for the imino tautomer to be present in equilibrium, particularly under specific pH conditions or in certain biological environments.

Conclusion: A Validated Structural Assignment

The structural elucidation of this compound is a process of accumulating and cross-validating evidence from multiple analytical techniques. By systematically applying HRMS, FTIR, and multinuclear NMR spectroscopy, a researcher can confidently assemble a complete and unambiguous structural picture. This guide provides the necessary framework, from experimental execution to data interpretation, empowering scientists to proceed with their research on this promising class of compounds with a high degree of structural certainty.

References

-

Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861. [Link]

-

Sertbakan, T. R. (2017). (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate. [Link]

-

Sertbakan, T. R. (2017). INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. DergiPark. [Link]

-

Steck, E. A., Ewing, G. W., & Nachod, F. C. (1949). Absorption Spectra of Heterocyclic Compounds. II. Amino-Derivatives of Pyridine, Quinoline and Isoquinoline. Journal of the American Chemical Society, 71(1), 238-242. [Link]

-

Chambers, R. D., et al. (2001). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Journal of Fluorine Chemistry, 107(1), 99-107. [Link]

-

De, S. K. (1974). Fluorine-19 Nuclear Magnetic Resonance. Defense Technical Information Center. [Link]

-

Khan, I., et al. (2016). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 9, S1551-S1563. [Link]

-

Wang, J., et al. (2022). Solid-State NMR 19F-1H-15N Correlation Experiments for Resonance Assignment and Distance Measurements of Multi-fluorinated Proteins. PMC. [Link]

-

NIST. (2025). Benzenamine, 4-(trifluoromethyl)-. NIST WebBook. [Link]

-

Liu, K., et al. (2022). Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives. Chinese Pharmaceutical Journal, 57(17), 1430-1437. [Link]

-

Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]

-

Gouda, M. A., & El-Bana, G. G. (2023). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Mini-Reviews in Organic Chemistry, 20(5), 509-529. [Link]

-

Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

-

PubChem. (2025). 4-(Trifluoromethyl)aniline. PubChem. [Link]

-

Sharma, S., et al. (2015). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 7(10), 156-161. [Link]

-

Ma, G., et al. (2014). Supporting Information - An Efficient Regioselective Hydrodifluoromethylation of Unactivated Alkenes with Me3SiCF2CO2Et at Ambient Temperature. The Royal Society of Chemistry. [Link]

-

Moreno-Fuquen, R., et al. (2021). Vibrational spectroscopic studies of 2-amino picoline. ResearchGate. [Link]

-

Slepukhin, P. A., et al. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. MDPI. [Link]

-

Lee, S., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]

-

Wang, Y., et al. (2020). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]

-

Atkinson, R. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. [Link]

-

Kind, T., et al. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. PubMed. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

ResearchGate. (2017). 1 H (a) and 13 C (b) NMR spectra of... ResearchGate. [Link]

-

Wang, H., et al. (2021). Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix. PubMed. [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

PubChem. (2025). 4-(Trifluoromethyl)aniline. PubChem. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)quinolin-2-amine

Abstract

4-(Trifluoromethyl)quinolin-2-amine is a pivotal structural motif in contemporary medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. The strategic incorporation of a trifluoromethyl group at the C4-position and an amine at the C2-position of the quinoline scaffold imparts unique physicochemical and pharmacological properties, including enhanced metabolic stability, increased lipophilicity, and specific binding interactions with various biological targets. This technical guide provides a comprehensive overview of the principal synthetic pathways to this valuable compound, intended for researchers, medicinal chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of two robust synthetic strategies: the modified Friedländer annulation and a multi-step approach involving the functionalization of a pre-formed quinoline core. This guide emphasizes the causality behind experimental choices, provides detailed, step-by-step protocols, and is grounded in authoritative scientific literature.

Introduction: The Significance of the this compound Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of a trifluoromethyl (-CF3) group, a bioisostere for a methyl group, can significantly modulate a molecule's properties. The high electronegativity of the fluorine atoms often enhances binding affinity to target proteins and can block metabolic pathways, thereby increasing the drug's half-life. The 2-aminoquinoline moiety is a well-established pharmacophore, known for its interactions with various kinases and receptors. The combination of these two functionalities in this compound creates a molecule with significant potential for the development of novel therapeutics in areas such as oncology, infectious diseases, and neurodegenerative disorders.

Pathway 1: Direct Construction via Modified Friedländer Annulation

The Friedländer synthesis is a classical and highly effective method for the construction of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. [1]A modification of this reaction, utilizing a nitrile-containing methylene compound, provides a direct route to 2-aminoquinolines. This pathway is often favored for its atom economy and convergent nature.

Causality of Experimental Choices

The selection of starting materials is critical for the success of this pathway. 2-Amino-5-(trifluoromethyl)acetophenone serves as the cornerstone, providing the aniline and ketone functionalities necessary for the cyclization, as well as the pre-installed trifluoromethyl group at the desired position. Malononitrile is the ideal partner, as its highly activated methylene group readily undergoes condensation, and the two nitrile groups facilitate the formation of the 2-amino functionality of the quinoline ring. The reaction is typically catalyzed by a base, which deprotonates the malononitrile to form a nucleophilic carbanion.

Proposed Reaction Mechanism

The reaction proceeds through a multi-step sequence initiated by a Knoevenagel condensation between the 2-amino-5-(trifluoromethyl)acetophenone and malononitrile. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic 2-aminoquinoline product.

Caption: Proposed mechanism for the modified Friedländer synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-5-(trifluoromethyl)acetophenone

A common route to this precursor involves the diazotization of 3-(trifluoromethyl)aniline, followed by a coupling reaction and subsequent hydrolysis. [2]

-

Diazotization: To a stirred solution of 3-(trifluoromethyl)aniline (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Coupling: In a separate flask, prepare a solution of acetaldoxime (1.2 eq) and a copper salt catalyst in an aqueous buffer (pH 4-4.5). Add the freshly prepared diazonium salt solution slowly to this mixture at 0-5 °C.

-

Hydrolysis: After the coupling reaction is complete, extract the intermediate with an organic solvent. The organic layer is then treated with aqueous hydrochloric acid and heated to hydrolyze the oxime, yielding 2-amino-5-(trifluoromethyl)acetophenone.

Step 2: Friedländer Annulation

-

To a solution of 2-amino-5-(trifluoromethyl)acetophenone (1.0 eq) and malononitrile (1.1 eq) in a suitable solvent such as ethanol or isopropanol, add a catalytic amount of a base (e.g., piperidine, 0.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

| Parameter | Value | Reference |

| Starting Material | 2-Amino-5-(trifluoromethyl)acetophenone | [2] |

| Reagent | Malononitrile | [3] |

| Catalyst | Piperidine | [4] |

| Solvent | Ethanol | [4] |

| Temperature | Reflux | [4] |

| Typical Yield | 60-80% | [5] |

Pathway 2: Functionalization of a Pre-formed Quinoline Core

An alternative and highly versatile strategy involves the initial construction of a 4-(trifluoromethyl)quinolin-2(1H)-one, followed by its conversion to a 2-chloroquinoline intermediate, and subsequent amination. This pathway allows for greater diversification at the 2-position if other amines are desired.

Causality of Experimental Choices

This multi-step approach relies on a series of robust and well-established transformations. The initial cyclization to form the quinolin-2(1H)-one is often achieved through a Conrad-Limpach or related reaction, which provides a reliable method for constructing the core heterocycle. The conversion of the quinolinone to the 2-chloro derivative is a crucial step that activates the C2-position for nucleophilic substitution. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high reactivity and efficacy. [6][7]Finally, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that enables the formation of C-N bonds under relatively mild conditions and with high functional group tolerance, making it ideal for the final amination step. [8][9]

Synthetic Workflow

Caption: Multi-step synthesis of this compound via a quinolinone intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(Trifluoromethyl)quinolin-2(1H)-one

-

A mixture of 3-(trifluoromethyl)aniline (1.0 eq) and diethyl malonate (1.1 eq) is heated at 140-150 °C for 2-3 hours.

-

The resulting intermediate is added to a preheated high-boiling point solvent such as Dowtherm A at 240-250 °C.

-

The reaction mixture is maintained at this temperature for 30-60 minutes to effect cyclization.

-

After cooling, the reaction mixture is diluted with a hydrocarbon solvent (e.g., hexane), and the precipitated product is collected by filtration.

Step 2: Synthesis of 2-Chloro-4-(trifluoromethyl)quinoline

-

A mixture of 4-(trifluoromethyl)quinolin-2(1H)-one (1.0 eq) and phosphorus oxychloride (POCl₃, 3-5 eq) is heated to reflux (approximately 110 °C).

-

The reaction is maintained at reflux for 2-4 hours, or until TLC indicates complete consumption of the starting material.

-

After cooling, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is cautiously quenched by pouring it onto crushed ice. The precipitated product is collected by filtration, washed with water, and dried.

Step 3: Buchwald-Hartwig Amination

-

To a reaction vessel charged with 2-chloro-4-(trifluoromethyl)quinoline (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq), add a source of ammonia (e.g., benzophenone imine, 1.2 eq) and a solvent (e.g., toluene or dioxane).

-

The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., argon or nitrogen) and stirred until the starting material is consumed (as monitored by TLC or GC-MS).

-

After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.

| Parameter | Step 1 | Step 2 | Step 3 | Reference |

| Starting Material | 3-(Trifluoromethyl)aniline | 4-(CF₃)quinolin-2(1H)-one | 2-Chloro-4-(CF₃)quinoline | ,[10],[6][7] [11][12] |

| Key Reagent | Diethyl malonate | POCl₃ | Benzophenone imine | ,[13],[6][7] [8][9] |

| Catalyst/Conditions | High Temperature | Reflux | Pd₂(dba)₃ / Xantphos | ,[13],[6][7] [11][12] |

| Solvent | Dowtherm A | Neat | Toluene | ,[13],[6][7] [11][12] |

| Typical Yield | 70-85% | 85-95% | 70-90% | ,[13],[6][7] [11][12] |

Conclusion

The synthesis of this compound can be effectively achieved through two primary strategic approaches. The modified Friedländer annulation offers a convergent and atom-economical route, directly assembling the target molecule from readily available precursors. The multi-step pathway, involving the construction and subsequent functionalization of a quinoline core, provides greater flexibility for analog synthesis. The choice of pathway will depend on the specific research goals, available starting materials, and desired scale of the synthesis. Both routes employ well-understood and robust chemical transformations, providing reliable access to this important medicinal chemistry scaffold. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently synthesize this compound and its derivatives for the advancement of drug discovery and development programs.

References

- CN102690180A - Method for synthesizing trifluoromethyl acetophenone - Google P

-

Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. - ResearchGate. (URL: [Link])

-

(PDF) The Chemistry of Malononitrile and its derivatives - ResearchGate. (URL: [Link])

-

Synthesis of 2-trifluoromethyl-1(substituted aryl)-4(1H)-quinolones using trifluoroacetamidoyl chlorides | Request PDF - ResearchGate. (URL: [Link])

-

New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - RSC Publishing. (URL: [Link])

-

The Friedländer Synthesis of Quinolines - Organic Reactions. (URL: [Link])

- CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google P

-

POCl3 chlorination of 4-quinazolones - PubMed. (URL: [Link])

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (URL: [Link])

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

-

One-Pot Synthesis of Trifluoromethylated Quinazolin-4(3H)-ones with Trifluoroacetic Acid as CF3 Source - Organic Chemistry Portal. (URL: [Link])

- CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone - Google P

- US4277607A - Process for the preparation of 4-chloroquinolines - Google P

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

-

Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

-

POCl3 chlorination of 4-quinazolones. - Semantic Scholar. (URL: [Link])

-

2-[(5-Methylthiophen-2-yl)methylidene]malononitrile - PMC - NIH. (URL: [Link])

- US6500955B1 - One pot synthesis of [2,8-Bis (trifluoromethyl)

-

Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed. (URL: [Link])

-

(PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19) - ResearchGate. (URL: [Link])

-

Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC - NIH. (URL: [Link])

-

4-(Trifluoromethyl)aniline - Chem-Impex. (URL: [Link])

-

Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - MDPI. (URL: [Link])

Sources

- 1. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-[(5-Methylthiophen-2-yl)methylidene]malononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. chemimpex.com [chemimpex.com]

- 11. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

Spectroscopic data of 4-(Trifluoromethyl)quinolin-2-amine

A Technical Guide to the Spectroscopic Data of 4-(Trifluoromethyl)quinolin-2-amine

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound, a heterocyclic amine of significant interest to medicinal chemistry and drug development. The incorporation of a trifluoromethyl (-CF₃) group onto the quinoline scaffold can profoundly influence the molecule's metabolic stability, lipophilicity, and target binding affinity.[1][2] While primary spectroscopic data for this specific isomer is not extensively published, this guide establishes a robust predictive analysis based on foundational spectroscopic principles and detailed data from closely related analogues.[3][4] We present detailed, field-proven protocols for structural elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy (FT-IR), and UV-Vis Spectroscopy. This document is intended for researchers, scientists, and drug development professionals requiring a practical, in-depth understanding of how to acquire and interpret data for this important class of molecules.

Introduction: The Significance of the 4-(Trifluoromethyl)quinoline Scaffold

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antimalarial to anticancer and antiviral activities.[4][5] The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (-CF₃) group, is a widely employed strategy in modern drug design.[1][2][6] The -CF₃ group's strong electron-withdrawing nature and high metabolic stability can significantly enhance a drug candidate's pharmacokinetic profile.[1][2]

Specifically, the this compound structure combines three key pharmacophoric elements:

-

The quinoline core , a privileged heterocyclic system.

-

The 2-amino group , a key hydrogen bond donor and a common site for further derivatization.

-

The 4-trifluoromethyl group , which modulates the electronic properties of the aromatic system and enhances metabolic stability.

Accurate and comprehensive characterization of this molecule is the first critical step in any research or development pipeline. This guide provides the technical framework for achieving that characterization with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's atomic connectivity and electronic environment.

Predicted Spectral Data

Based on the analysis of related structures, such as 4-amino-2-methyl-7-(trifluoromethyl)quinoline and 4-amino-2-methyl-8-(trifluoromethyl)quinoline, a predictive NMR data set for the target molecule in a solvent like DMSO-d₆ is presented below.[3][4][7] The causality for these predictions lies in established principles of chemical shifts: the electron-withdrawing -CF₃ group will deshield nearby nuclei (shifting them downfield), while the electron-donating -NH₂ group will cause an upfield shift for adjacent protons and carbons.[8]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted Multiplicity (vs. ¹⁹F) |

|---|---|---|---|---|

| 2-NH₂ | ~6.5 - 7.0 | Broad Singlet (br s) | - | - |

| 3-H | ~6.8 - 7.2 | Singlet (s) | ~105 - 110 | Quartet (q) |

| 4-CF₃ | - | - | ~123 - 126 | Quartet (q) |

| 5-H | ~7.8 - 8.1 | Doublet (d) | ~125 - 128 | Singlet (s) |

| 6-H | ~7.3 - 7.6 | Triplet (t) | ~122 - 125 | Singlet (s) |

| 7-H | ~7.6 - 7.9 | Triplet (t) | ~128 - 131 | Singlet (s) |

| 8-H | ~7.5 - 7.8 | Doublet (d) | ~118 - 121 | Singlet (s) |

| C2 | - | - | ~158 - 162 | Singlet (s) |

| C4 | - | - | ~140 - 145 | Quartet (q) |

| C4a | - | - | ~148 - 152 | Singlet (s) |

| C8a | - | - | ~120 - 123 | Singlet (s) |

¹⁹F NMR: A single, sharp singlet is expected in the range of δ -60 to -65 ppm , characteristic of a CF₃ group on an aromatic ring.[9][10]

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is causal; its high boiling point and ability to dissolve a wide range of compounds make it ideal, and it will prevent the exchange of the amine protons, allowing for their observation.[8]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer or higher):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow solvent peak shape.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum with 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, 1024 or more scans may be necessary for a good signal-to-noise ratio.

-

¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This is typically a quick experiment requiring only 8-16 scans.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) spectra.

-

Visualization: NMR Workflow

Caption: Standard workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and molecular weight of the target compound. Electrospray ionization (ESI) is the preferred method due to the basicity of the quinoline nitrogen and the primary amine, which are readily protonated.

Predicted Mass Spectral Data

-

Chemical Formula: C₁₀H₇F₃N₂

-

Exact Mass (Monoisotopic): 212.0561

-

Expected HRMS (ESI+) Ion: The primary ion observed will be the protonated molecule, [M+H]⁺.

-

Predicted [M+H]⁺ m/z: 213.0639

The trustworthiness of this technique comes from its high accuracy; observing a mass within a 5 ppm error window of the calculated value provides strong evidence for the elemental formula.[11]

Experimental Protocol: ESI-TOF MS Analysis

-

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

-

Create a dilute working solution by adding 10 µL of the stock solution to 990 µL of 50:50 acetonitrile:water containing 0.1% formic acid. The acid is critical as it ensures efficient protonation of the analyte, leading to a strong [M+H]⁺ signal.

-

-

Instrument Setup (ESI-Time-of-Flight Mass Spectrometer):

-

Calibrate the instrument using a known standard immediately prior to analysis to ensure high mass accuracy.

-

Set the ionization mode to positive electrospray (ESI+).

-

Optimize source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) for maximum signal intensity of the target ion.

-

-

Data Acquisition:

-

Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data over a mass range that includes the expected m/z, for instance, m/z 50-500.

-

Collect data for 1-2 minutes to obtain an averaged, high-quality spectrum.

-

Visualization: Mass Spectrometry Workflow

Caption: High-resolution mass spectrometry workflow for formula confirmation.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted FT-IR Data

The following table summarizes the key vibrational modes expected for this compound, with predicted wavenumbers based on data from analogous compounds.[3][4]

Table 2: Predicted Characteristic FT-IR Absorption Bands

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3400 - 3200 | Medium |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C=N / C=C Stretch | Quinoline Ring | 1640 - 1550 | Strong |

| N-H Bend | Primary Amine | 1600 - 1500 | Medium |

| C-F Stretch | Trifluoromethyl | 1350 - 1100 | Very Strong |

| C-N Stretch | Aromatic Amine | 1300 - 1200 | Strong |

The presence of a very strong, broad absorption band in the 1350-1100 cm⁻¹ region is a highly reliable diagnostic for the -CF₃ group.

Experimental Protocol: FT-IR Data Acquisition (KBr Pellet)

-

Sample Preparation:

-

Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent KBr pellet. The transparency is crucial for minimizing light scattering and obtaining a high-quality spectrum.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.

-

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within the molecule, primarily the π→π* transitions of the conjugated quinoline aromatic system.

Predicted UV-Vis Data

The quinoline core is a strong chromophore. The presence of the amino and trifluoromethyl groups will influence the position and intensity of the absorption maxima (λ_max). Based on related structures, multiple absorption bands are expected.[9][12]

-

Expected λ_max: Two main absorption bands are predicted in the ranges of 230-260 nm and 320-360 nm in a solvent like methanol or ethanol.

-

Causality: The amino group (-NH₂) acts as an auxochrome, typically causing a bathochromic (red) shift of the absorption bands compared to the unsubstituted quinoline core.

Experimental Protocol: UV-Vis Spectrum Acquisition

-

Sample Preparation:

-

Prepare a stock solution of the compound in spectroscopic-grade methanol at a known concentration (e.g., 1 mM).

-

Prepare a dilute solution (e.g., 10-50 µM) from the stock solution to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

-

Data Acquisition:

-

Use a dual-beam spectrophotometer.

-

Fill a quartz cuvette with the pure solvent (methanol) to serve as the blank.

-

Fill a second matched quartz cuvette with the sample solution.

-

Record the spectrum over a range of 200-600 nm.

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

References

-

Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861.

-

Talvitie, J., et al. (2026). Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations. Organic Letters.

-

Kappenberg, F., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.

-

Sertbakan, T. R. (2019). INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. Dergipark.

-

Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. RSC Publishing.

-

Xiao, Y., et al. (2026). Late-Stage Cysteine-Selective S-Sulfonylation and Penicillamine-Selective S-Sulfenylation: Peptide Functionalization via Thiosulfonate Chemistry. The Journal of Organic Chemistry.

-

ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline.

-

Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry.

-

Ferreira, R. J., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.

-

Liu, K., et al. (2022). Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives. Chinese Pharmaceutical Journal, 57(17), 1430-1437.

-

Albero, B., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.

-

ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines.

-

ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry.

-

Taylor & Francis Online. (n.d.). 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study.

-

PubChem. (n.d.). 4-(Trifluoromethyl)aniline.

-

Yadav, K., et al. (2019). Incorporation of Trifluoromethyltriazoline in the Side Chain of 4-Aminoquinolines: Synthesis and Evaluation as Antiplasmodial Agents. Chemistry – An Asian Journal.

-

Sun, X. P., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules.

-

Wang, Y., et al. (2014). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed.

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.

-

ResearchGate. (n.d.). a UV-Vis absorption of aminoquinoline 4 in various solvents.

-

BenchChem. (n.d.). Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.

Sources

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. beilstein-archives.org [beilstein-archives.org]

- 10. rsc.org [rsc.org]

- 11. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An Investigative Guide to the Potential Mechanism of Action of 4-(Trifluoromethyl)quinolin-2-amine and its Analogs

Executive Summary

The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities. The strategic incorporation of a trifluoromethyl (-CF₃) group is a well-established method for enhancing a molecule's metabolic stability, lipophilicity, and target binding affinity, making it a privileged modification in modern drug design.[1][2] While the precise mechanism of action for the specific molecule, 4-(Trifluoromethyl)quinolin-2-amine, is not yet fully elucidated in publicly available literature, this guide synthesizes the current understanding of its close structural analogs. We will explore the potential biological targets and signaling pathways this compound may modulate, based on extensive data from the broader quinoline and 2-aminoquinoline chemical classes. Furthermore, this document provides a comprehensive, step-by-step framework for researchers to systematically investigate and define its mechanism of action, from initial high-throughput screening to detailed pathway analysis. This guide is intended to serve as a foundational resource for scientists and drug development professionals engaged in the characterization of novel quinoline-based therapeutic candidates.

Part 1: Foundational Chemistry and Biological Context

The Quinoline Scaffold: A Privileged Heterocycle

Quinoline, a heterocyclic aromatic compound composed of fused benzene and pyridine rings, is a recurring motif in both natural products and synthetic pharmaceuticals.[3] Its rigid, planar structure and ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions make it an ideal framework for engaging with a wide array of biological targets. Consequently, quinoline derivatives have been successfully developed as anticancer, antimalarial, anti-inflammatory, antibacterial, and antiviral agents.[3][4][5] The versatility of the quinoline ring allows for functionalization at multiple positions, enabling fine-tuning of its pharmacological profile.

The Trifluoromethyl Group: A Bioisosteric Powerhouse

The introduction of a trifluoromethyl (-CF₃) group is a key strategy in drug design used to optimize a lead compound's properties.[1] The high electronegativity of the fluorine atoms and the strength of the carbon-fluorine bond confer several advantages:

-

Enhanced Metabolic Stability: The -CF₃ group can block sites of oxidative metabolism, increasing the compound's half-life.[1]

-

Increased Lipophilicity: This modification often improves a molecule's ability to cross cellular membranes, enhancing bioavailability.[1]

-

Modulation of pKa: The electron-withdrawing nature of the -CF₃ group can alter the acidity or basicity of nearby functional groups, which can be critical for target binding.[2]

-

Improved Binding Affinity: The -CF₃ group can engage in unique interactions with protein targets, such as dipole-dipole and orthogonal multipolar interactions, leading to tighter binding.

Derivatives of 7-(trifluoromethyl)quinoline, for example, have been synthesized and evaluated as potential anti-inflammatory and analgesic agents.[6] Similarly, other analogs have shown promise as anti-influenza agents, suggesting the -CF₃ group contributes significantly to their biological activity.[7]

The 2-Aminoquinoline Moiety: A Key Pharmacophore

The 2-aminoquinoline substructure is a recognized pharmacophore in its own right. Its presence is associated with a range of activities, including kinase inhibition and receptor modulation. The amine group at the 2-position can act as a critical hydrogen bond donor and acceptor, anchoring the molecule within the active site of a protein target. The specific placement of the trifluoromethyl group at the 4-position is expected to significantly influence the electronic properties and conformational preferences of the 2-aminoquinoline core, thereby defining its unique biological activity profile.

Part 2: A Proposed Research Workflow for Elucidating the Mechanism of Action

Given the absence of a defined mechanism for this compound, a systematic, multi-step investigation is required. The following workflow represents a logical and scientifically rigorous approach to identify its biological target(s) and delineate the downstream signaling consequences.

Workflow Overview Diagram

Caption: A systematic workflow for MoA elucidation.

Step 1: Broad In Vitro Profiling

The initial step is to perform broad functional screens to generate hypotheses about the compound's biological activity.

-

Causality & Rationale: Many quinoline derivatives exhibit anticancer properties.[3][8] An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a rapid, colorimetric method to assess a compound's effect on cell viability and proliferation. A positive result here would strongly suggest a mechanism involving the inhibition of essential cellular processes like cell division or metabolism, warranting further investigation into targets like protein kinases.

-

Methodology:

-

Cell Seeding: Plate cancer cell lines (e.g., A549 lung carcinoma, PC-3 prostate cancer, HeLa cervical cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control and plot cell viability (%) against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Step 2: Target Class Identification

If antiproliferative activity is observed, the next logical step is to screen against a panel of common cancer-related targets.

-

Causality & Rationale: The quinoline core is a well-known "kinase hinge-binding" scaffold.[8] A broad kinase panel (e.g., a 96- or 384-kinase panel) can efficiently identify specific protein kinases that are inhibited by the compound. This is a crucial step to move from a phenotypic observation (growth inhibition) to a specific molecular target.

-

Methodology: This is typically performed as a service by specialized contract research organizations (CROs). The general principle involves:

-

Immobilizing or preparing a panel of purified, active kinases.

-

Incubating each kinase with the test compound (typically at a fixed concentration, e.g., 1 µM or 10 µM) and a suitable substrate along with ATP (often radiolabeled ³³P-ATP).

-

Measuring the phosphorylation of the substrate after a set incubation period.

-

Calculating the percent inhibition for each kinase relative to a DMSO control.

-

| Target Class | Assay Type | Result (Example) | Implication |

| Cell Proliferation | MTT (A549 cells) | GI₅₀ = 2.5 µM | Compound is biologically active and affects cell viability. |

| Protein Kinases | Kinase Panel (10 µM) | 92% inhibition of EGFR, 85% inhibition of VEGFR2 | Suggests a primary mechanism involving receptor tyrosine kinase (RTK) inhibition. |

| GPCRs | Receptor Binding Panel | <20% inhibition across panel | Rules out common GPCRs as primary high-affinity targets. |

Part 3: Deep Dive into a Hypothesized Pathway: EGFR Inhibition

Assuming the screening data points towards Epidermal Growth Factor Receptor (EGFR) as a primary target, the next phase involves validating this interaction and characterizing its downstream cellular effects.

Validating Target Engagement

-

Causality & Rationale: EGFR is a receptor tyrosine kinase. Upon binding its ligand (EGF), it autophosphorylates, triggering a downstream signaling cascade (e.g., MAPK/ERK and PI3K/Akt pathways). A true EGFR inhibitor will block this initial autophosphorylation and the subsequent phosphorylation of downstream proteins like ERK and Akt. Western blotting provides direct visual evidence of this target engagement within a cellular context.

-

Methodology:

-

Cell Culture & Starvation: Grow EGFR-expressing cells (e.g., A549) to 70-80% confluency. Serum-starve the cells for 12-18 hours to reduce basal receptor activation.

-

Inhibitor Pre-treatment: Treat the cells with varying concentrations of this compound for 1-2 hours.

-

Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR phosphorylation. Include an unstimulated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE & Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot. The ratio of phosphorylated to total protein will indicate the degree of inhibition.

-

Visualizing the Signaling Pathway

The data from the Western blot experiments can be mapped onto the known EGFR signaling pathway to visualize the compound's effect.

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Part 4: Conclusion and Future Directions

This guide outlines a comprehensive and logical strategy for elucidating the mechanism of action of this compound. By leveraging the known pharmacology of the quinoline scaffold and the physicochemical benefits of the trifluoromethyl group, a rational investigatory path can be forged. The proposed workflow, moving from broad phenotypic screening to specific target validation and pathway analysis, provides a robust framework for characterizing this and other novel chemical entities.

Future work should run in parallel with these mechanistic studies, focusing on critical drug development parameters such as absorption, distribution, metabolism, and excretion (ADME) properties, as well as in vivo toxicity and efficacy studies in relevant animal models. The ultimate goal is to build a complete biological and pharmacological profile that can confidently guide the compound's progression through the drug discovery pipeline.

References

-

LIU Kun, YU Jia, YU Gang, ZENG Xiao-ping, XU Guang-can, MENG Xue-ling, XU Bi-xue. Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives[J]. Chinese Pharmaceutical Journal, 2022, 57(17): 1430-1437. [Link]

-

Al-Ostoot, F.H., Al-Ghamdi, M.A., Al-Zahrani, D.A. et al. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. J IRAN CHEM SOC 21, 235–246 (2024). [Link]

-

Ferreira, R., de Castro, S.L., & Ferreira, S.B. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(19), 6826. [Link]

-

Abouzid, K.M., Abdel-Sattar, E.A., & El-Mowafy, M. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 13(20), 5759-5765. [Link]

-

Sun, X., Yu, W., Min, L., Han, L., Sun, N., & Liu, X. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3381. [Link]

-

Wikipedia contributors. (2024, November 18). Partial lysergamide. In Wikipedia, The Free Encyclopedia. [Link]

-

Singh, P., & Kumar, A. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC advances, 14(37), 26863-26889. [Link]

-

Ferreira, S.B., & de Castro, S.L. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(1), 083-102. [Link]

-

Wang, G., Ma, X., Zhang, Y., Wang, J., Liu, A., & Zhang, L. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. International Journal of Molecular Sciences, 23(11), 6307. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives [journal11.magtechjournal.com]

The Trifluoromethyl-Quinoline Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Synergy of a Privileged Core and a Powerful Functional Group

The quinoline ring system, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic compounds with diverse and potent pharmacological activities.[1][2][3][4] Its versatile structure allows for functionalization at various positions, enabling fine-tuning of its physicochemical and biological properties. In recent years, the strategic incorporation of the trifluoromethyl (CF3) group into the quinoline framework has emerged as a highly successful strategy in drug design.[5] The unique electronic properties of the CF3 group—including its high electronegativity, metabolic stability, and ability to enhance lipophilicity—significantly modulate the biological profile of the parent quinoline molecule, often leading to enhanced potency, improved pharmacokinetic properties, and novel mechanisms of action.[5][6] This guide provides a comprehensive technical overview of the multifaceted biological activities of trifluoromethylquinoline derivatives, detailing their mechanisms, structure-activity relationships, and the experimental protocols essential for their evaluation.

The Trifluoromethyl Group: A Catalyst for Enhanced Biological Activity

The trifluoromethyl group is not merely a passive substituent; it actively influences a molecule's interaction with biological targets. Its profound impact stems from several key characteristics:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This resistance often translates to a longer biological half-life and improved bioavailability of the drug candidate.[5][6]

-

Enhanced Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule. This property is crucial for its ability to penetrate cellular membranes, a prerequisite for reaching intracellular targets and for crossing the blood-brain barrier.[5]

-

Potent Electron-Withdrawing Effects: As a strong electron-withdrawing group, the CF3 moiety can profoundly alter the electron distribution within the quinoline ring system.[6] This influences the acidity/basicity of nearby functional groups and modulates hydrogen bonding capabilities, which are critical for specific and high-affinity binding to biological targets like enzymes and receptors.

A Spectrum of Pharmacological Activities

The fusion of the quinoline scaffold with the trifluoromethyl group has yielded derivatives with a broad and potent range of biological activities. This section explores the most significant of these, highlighting key findings and mechanisms.

Anticancer Activity

Trifluoromethylquinoline derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[2][7]

Mechanisms of Action:

-

Kinase Inhibition: Many trifluoromethylquinolines function as potent inhibitors of various protein kinases, such as c-Met kinase and Kinase insert domain receptor (KDR), which are often dysregulated in cancer.[2] By blocking the activity of these enzymes, they disrupt critical signaling pathways involved in cell proliferation, angiogenesis, and metastasis.[2][5]

-

Induction of Apoptosis: Several derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells. For instance, the representative compound 10g was found to activate p53 transcriptional activity, leading to Bax-dependent apoptosis in colorectal cancer cells.[8]

-

Topoisomerase Inhibition: Certain fluorinated derivatives exhibit significant inhibitory effects against topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA damage and subsequent cell death, a mechanism shared with established chemotherapeutics like camptothecin.[2]

-

HDAC Inhibition: Some compounds have been designed as potent inhibitors of histone deacetylase (HDAC) isoforms, which play a crucial role in regulating gene expression.[2]

Quantitative Data on Anticancer Activity:

| Compound Class | Cancer Cell Line | IC50 Value | Reference |

| Substituted Aminoquinolines | T47D (Breast Cancer) | 16 ± 3 nM | [7][9] |

| Quinoline-derived Trifluoromethyl Alcohols | Various (in vitro) | LC50 of 14.14 µM | [10] |

| Phosphorous Substituted Quinolines | A549 (Lung Cancer) | 0.03 µM | [2] |

| 7-alkoxy-quinolin-4-amine derivatives | Various | < 1.0 µM | [8] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a critical global health challenge. Trifluoromethylquinolines, particularly those structurally related to fluoroquinolone antibiotics, have shown potent activity against a wide range of bacteria, including resistant strains.[11][12][13]

Mechanism of Action: The primary antimicrobial mechanism involves the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV.[11] These enzymes are vital for DNA replication, recombination, and repair. By forming a stable complex with the enzyme-DNA conjugate, these compounds trap the enzymes, leading to lethal double-strand breaks in the bacterial chromosome. This established mechanism provides a clear pathway for further drug development.[11]

Spectrum of Activity:

-

Gram-Positive Bacteria: Many derivatives exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and Streptococcus pneumoniae.[11][14]

-

Gram-Negative Bacteria: While generally more effective against Gram-positive organisms, certain compounds also show significant activity against Gram-negative bacteria such as Acinetobacter spp. and Stenotrophomonas maltophilia.[12][13]

Quantitative Data on Antimicrobial Activity (MIC):

| Compound/Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Trifluoromethyl-Substituted Alkynyl Isoquinolines | MRSA, VRE | 4 - 8 | [11] |

| CS-940 (Trifluorinated Quinolone) | Acinetobacter spp. | MIC90: 0.03 | [12][13] |

| CS-940 (Trifluorinated Quinolone) | S. maltophilia | MIC90: 2 | [12][13] |

| N-(trifluoromethyl)phenyl pyrazoles | MRSA | 3.12 | [14] |

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in numerous diseases. Trifluoromethylquinoline derivatives have been investigated as potent anti-inflammatory agents, targeting key enzymes and pathways in the inflammatory cascade.[15][16][17][18]

Mechanisms of Action:

-

COX-2 Inhibition: A primary mechanism is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[15][17] Docking studies have shown that these quinoline derivatives can bind strongly to the active site of the COX-2 enzyme.[15]

-

NF-κB Pathway Inhibition: Some fluorine-substituted derivatives have been shown to inhibit the NF-κB signaling pathway.[19] They achieve this by reducing the phosphorylation of IκBα and p65, which prevents the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus.[19] This, in turn, downregulates the expression of inflammatory mediators and components of the NLRP3 inflammasome.[19]

Neuroprotective Activity

Oxidative stress and neuroinflammation are key pathological features of neurodegenerative disorders like Alzheimer's and Parkinson's disease. Quinoline derivatives, including those with trifluoromethyl groups, are being explored for their potential to protect neurons from damage.[20][21][22][23]

Mechanisms of Action:

-

Antioxidant Properties: Many quinoline derivatives act as potent antioxidants and radical scavengers, directly neutralizing reactive oxygen species (ROS) that cause cellular damage.[23][24] Their neuroprotective effects are often attributed to their ability to mitigate oxidative insults.[23]

-

Enzyme Inhibition: Molecular docking studies suggest that these compounds can act as inhibitors of key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT).[20][22] By inhibiting these enzymes, they can help restore neurotransmitter balance and reduce the production of neurotoxic byproducts.

Structure-Activity Relationship (SAR) Insights

The biological activity of trifluoromethylquinoline derivatives is highly dependent on the precise molecular structure. Understanding the structure-activity relationship (SAR) is crucial for designing new molecules with enhanced potency and selectivity.[25][26][27]

-

Position of the CF3 Group: The location of the trifluoromethyl group on the quinoline ring significantly impacts activity. Its placement can influence binding affinity and interactions with the target protein.

-

Substituents on the Quinoline Ring: The nature and position of other substituents are critical. For example, in anticancer quinolines, a bulky alkoxy group at the C-7 position and an amino side chain at the C-4 position were found to be beneficial for antiproliferative activity.[8]

-

Side Chain Modifications: Alterations to side chains can dramatically affect potency and pharmacokinetic properties. For antibacterial quinolones, the substitution at the N-1 position is vital for activity, while a fluorine atom at C-6 and a piperazine ring at C-7 are known to broaden the antibacterial spectrum.[25]

Experimental Protocols and Methodologies

The evaluation of the biological activity of novel compounds requires robust and validated experimental protocols. The following are step-by-step methodologies for key assays used in the characterization of trifluoromethylquinoline derivatives.

Protocol 1: Evaluation of Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxicity of a compound by measuring the metabolic activity of cells, which serves as a proxy for cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, T47D) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylquinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

-

Controls:

-

Negative Control (Vehicle): Wells containing cells treated with the vehicle (e.g., 0.1% DMSO) used to dissolve the compounds.

-

Positive Control: Wells containing cells treated with a known anticancer drug (e.g., Doxorubicin).

-

Blank Control: Wells containing medium but no cells.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Determination of Antimicrobial Activity (Broth Microdilution MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus) adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-